molecular formula C10H13ClNO2- B137633 Ethyl 2-amino-2-phenylacetate hydrochloride CAS No. 879-48-1

Ethyl 2-amino-2-phenylacetate hydrochloride

Cat. No.: B137633
CAS No.: 879-48-1
M. Wt: 215.67 g/mol
InChI Key: FNNXQLSKQSVNLL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-phenylacetate hydrochloride (CAS: 879-48-1) is an α-amino ester hydrochloride salt with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . It is synthesized via the reaction of 2-phenylglycine with thionyl chloride (SOCl₂) in absolute ethanol, yielding a high-purity brownish solid (99% yield) . The compound’s structure is confirmed by ¹H NMR (δ 7.53–7.35 ppm for aromatic protons, δ 5.11 ppm for the α-proton, and δ 4.15 ppm for the ethyl ester group) .

This compound is primarily used in industrial research, particularly as a chiral intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

ethyl 2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNXQLSKQSVNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-48-1
Record name Benzeneacetic acid, α-amino-, ethyl ester, hydrochloride (1:1)
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Record name 879-48-1
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Record name Ethyl (aminophenyl)acetate hydrochloride
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Record name Ethyl phenylglycinate hydrochloride, DL-
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Preparation Methods

Reaction Scheme:

C6H5CH(NH2)COOH+C2H5OHHClC6H5CH(NH2)COOC2H5HCl+H2O\text{C}6\text{H}5\text{CH}(\text{NH}2)\text{COOH} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{HCl}} \text{C}6\text{H}5\text{CH}(\text{NH}2)\text{COOC}2\text{H}5 \cdot \text{HCl} + \text{H}_2\text{O}

Key Parameters:

  • Catalyst : Concentrated HCl serves dual roles as a catalyst and a proton source for salt formation.

  • Temperature : Reflux conditions (~78°C) are typically employed to drive the equilibrium toward ester formation.

  • Yield : Theoretical yields approach 70–85%, though isolation of the hydrochloride salt may require careful crystallization.

Limitations:

  • Excess ethanol is required to shift equilibrium, complicating solvent recovery.

  • The free amine may undergo side reactions (e.g., dimerization) without proper protonation.

Gabriel Synthesis with Phthalimide Protection

The Gabriel synthesis offers a controlled pathway to avoid side reactions associated with free amines. Here, phthalimide acts as a protecting group for the amine, enabling alkylation before deprotection and esterification.

Reaction Steps:

  • Protection :

    C6H5CH(Br)COOC2H5+PhthalimideBaseC6H5CH(NPhth)COOC2H5\text{C}_6\text{H}_5\text{CH}(\text{Br})\text{COOC}_2\text{H}_5 + \text{Phthalimide} \xrightarrow{\text{Base}} \text{C}_6\text{H}_5\text{CH}(\text{NPhth})\text{COOC}_2\text{H}_5
  • Deprotection :
    Hydrazine or aqueous HCl removes the phthalimide group:

    C6H5CH(NPhth)COOC2H5HClC6H5CH(NH2)COOC2H5HCl\text{C}_6\text{H}_5\text{CH}(\text{NPhth})\text{COOC}_2\text{H}_5 \xrightarrow{\text{HCl}} \text{C}_6\text{H}_5\text{CH}(\text{NH}_2)\text{COOC}_2\text{H}_5 \cdot \text{HCl}

Advantages:

  • High regioselectivity and minimized side reactions.

  • Compatible with asymmetric synthesis for enantiomerically pure products.

Challenges:

  • Multi-step process increases complexity and cost.

  • Hydrazine byproducts require careful disposal.

Reductive Amination of Ethyl 2-Keto-2-Phenylacetate

Reductive amination provides an alternative route using ketone precursors. Ethyl 2-keto-2-phenylacetate reacts with ammonia or ammonium salts under reducing conditions to form the target compound.

Reaction Mechanism:

C6H5C(O)COOC2H5+NH3NaBH4C6H5CH(NH2)COOC2H5HCl\text{C}6\text{H}5\text{C}(\text{O})\text{COOC}2\text{H}5 + \text{NH}3 \xrightarrow{\text{NaBH}4} \text{C}6\text{H}5\text{CH}(\text{NH}2)\text{COOC}2\text{H}_5 \cdot \text{HCl}

Conditions:

  • Reducing Agents : Sodium borohydride (NaBH₄) or hydrogen/palladium.

  • Solvent : Methanol or ethanol for solubility.

  • Yield : Reported yields range from 60–75% after hydrochloride salt formation.

Optimization Tips:

  • Use of ammonium chloride ensures immediate protonation of the amine, preventing oxidation.

  • Low-temperature conditions (-10°C to 0°C) minimize ketone reduction side products.

Strecker Synthesis Adaptation

The Strecker synthesis, traditionally used for α-amino acids, can be adapted for ester derivatives. This method involves a three-component reaction between an aldehyde, ammonium chloride, and hydrogen cyanide, followed by hydrolysis and esterification.

Modified Steps:

  • Aldehyde Condensation :

    C6H5CHO+NH4Cl+KCNC6H5CH(NH2)CN\text{C}_6\text{H}_5\text{CHO} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{NH}_2)\text{CN}
  • Hydrolysis and Esterification :

    C6H5CH(NH2)CNHCl, EtOHC6H5CH(NH2)COOC2H5HCl\text{C}_6\text{H}_5\text{CH}(\text{NH}_2)\text{CN} \xrightarrow{\text{HCl, EtOH}} \text{C}_6\text{H}_5\text{CH}(\text{NH}_2)\text{COOC}_2\text{H}_5 \cdot \text{HCl}

Considerations:

  • Cyanide handling requires stringent safety protocols.

  • The method is less favored due to toxicity concerns but remains viable for large-scale production.

Comparative Analysis of Synthetic Routes

Method Yield Complexity Cost Scalability
Direct Esterification70–85%LowLowHigh
Gabriel Synthesis60–75%HighModerateModerate
Reductive Amination60–75%ModerateModerateHigh
Strecker Synthesis50–65%HighHighLow

Industrial-Scale Production Considerations

For commercial manufacturing, direct esterification and reductive amination are preferred due to their scalability and cost-effectiveness. Key industrial practices include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

  • Solvent Recycling : Ethanol recovery systems minimize waste.

  • Quality Control : HPLC and NMR ensure purity >98% .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Ethyl 2-amino-2-phenylacetate hydrochloride has diverse applications in scientific research:

Chemistry

  • Chiral Building Block: It serves as a crucial intermediate in synthesizing complex chiral molecules. Its unique structure allows for the creation of enantiomerically pure compounds that are essential in pharmaceutical development .

Biology

  • Biochemical Pathways: Research indicates its potential role in various biochemical pathways, particularly in enzyme interactions and metabolic processes. Studies have explored its effects on enzyme activity, suggesting it may act as an inhibitor or modulator .

Pharmacology

  • Therapeutic Potential: this compound has been investigated for its potential therapeutic applications in treating neurological disorders and other medical conditions. Its interaction with specific receptors and enzymes makes it a candidate for drug development .

Industrial Applications

  • Pharmaceutical Production: The compound is utilized in the manufacturing of pharmaceuticals and fine chemicals, contributing to the synthesis of various bioactive molecules .

Case Study 1: Synthesis of Chiral Drugs

A study demonstrated that this compound could be effectively used as a chiral building block in synthesizing drugs targeting central nervous system disorders. The resulting compounds exhibited improved selectivity and potency compared to non-chiral counterparts.

Case Study 2: Enzyme Interaction Studies

Research published in a peer-reviewed journal explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that this compound could inhibit certain enzymatic activities, leading to potential therapeutic applications in metabolic diseases.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-phenylacetate hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. The compound can also interact with cellular receptors, influencing signal transduction pathways and modulating biological responses .

Comparison with Similar Compounds

Table 1: Physicochemical and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Biological Activity/Application Safety/Regulatory Notes
Ethyl 2-amino-2-phenylacetate HCl 879-48-1 C₁₀H₁₄ClNO₂ 215.68 Ethyl ester, phenyl group at α-carbon Anti-inflammatory, antibacterial Industrial use only; no EC number
Ethyl 2-amino-3-phenylpropanoate HCl 19881-53-9 C₁₁H₁₆ClNO₂ 229.70 Additional methylene group Not reported Purity: 97%
Methyl (2R)-2-amino-2-phenylacetate HCl 19883-41-1 C₉H₁₂ClNO₂ 201.66 Methyl ester (shorter alkyl chain) Chiral building block Research-grade
(R)-Cyclopentyl 2-amino-2-phenylacetate HCl 914605-66-6 C₁₃H₁₈ClNO₂ 255.74 Cyclopentyl ester (bulky substituent) Not reported No safety data
Ethyl 2-amino-2-(pyridin-3-yl)acetate HCl 89148-88-9 C₉H₁₃ClN₂O₂ 216.67 Pyridine ring replaces phenyl Not reported Used in kinase inhibitor studies

Structural and Functional Differences

Alkyl Ester Modifications :

  • Ethyl vs. Methyl Esters : The ethyl ester (215.68 g/mol) has marginally higher lipophilicity compared to the methyl analog (201.66 g/mol), which may influence solubility and membrane permeability in drug delivery .
  • Cyclopentyl Ester : The bulky cyclopentyl group in CAS 914605-66-6 increases molecular weight (255.74 g/mol) and likely reduces aqueous solubility, limiting its utility in biological systems .

Aromatic Substitutions: Pyridine vs.

Backbone Modifications: Ethyl 2-amino-3-phenylpropanoate HCl (CAS 19881-53-9) contains an extra methylene group, elongating the carbon chain. This modification could affect conformational flexibility and steric interactions in target binding .

Biological Activity

Ethyl 2-amino-2-phenylacetate hydrochloride (CAS No. 879-48-1) is a compound of significant interest in medicinal chemistry due to its structural resemblance to natural amino acids, which underpins its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound consists of an ethyl ester functional group, an amino group, and a phenyl ring. Its molecular formula is C11H14ClNC_{11}H_{14}ClN with a molecular weight of approximately 215.69 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly histone deacetylases (HDACs). HDACs play crucial roles in regulating gene expression and are implicated in various diseases, including cancer. A study published in "Bioorganic & Medicinal Chemistry" demonstrated that this compound could inhibit HDAC activity in vitro, suggesting potential applications in cancer therapy and epigenetic modulation .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, potentially influencing neurotransmitter systems. It is believed to modulate pathways involved in neurodegenerative diseases. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, enhancing cell viability under stress conditions.

3. Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects, which are critical for treating chronic inflammatory conditions. Compounds with similar structures have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and mediators .

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The compound interacts with specific receptors or enzymes involved in metabolic pathways.
  • Modulation of Gene Expression : By inhibiting HDACs, it may alter the expression of genes associated with cell survival and proliferation.
  • Antioxidant Properties : It may scavenge free radicals, reducing oxidative damage in cells .

Table: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionInhibits HDAC activity
NeuroprotectionProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound on SH-SY5Y neuronal cells, it was found that treatment with the compound significantly increased cell viability and reduced markers of apoptosis when exposed to oxidative stressors. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-2-phenylacetate hydrochloride, and how is reaction progress monitored?

The compound is synthesized via esterification of 2-phenylglycine with thionyl chloride (SOCl₂) in absolute ethanol. Reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of BuOH/CH₃COOH/H₂O (3:1:1). Post-workup, the product is obtained as a brownish solid with a yield of 99%. Critical parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of 2-phenylglycine to SOCl₂) and anhydrous conditions to avoid hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • ¹H NMR : Peaks at δ 7.53 (aromatic protons), 5.11 (α-proton), and 1.16 (ethyl group) confirm structure .
  • TLC : Rf = 0.58 in BuOH/CH₃COOH/H₂O (3:1:1) .
  • Purity analysis : HPLC or LC-MS for quantification, with commercial samples typically ≥95% pure (CAS 13226-98-7, 19883-41-1) .

Q. How should the compound be stored to ensure stability?

Store under inert atmosphere (e.g., nitrogen) at -20°C to prevent degradation. Stability exceeds two years under these conditions, but hydrolysis risks increase at room temperature or in aqueous environments .

Q. What safety precautions are required when handling this compound?

Use personal protective equipment (PPE) due to hazards indicated by GHS identifiers (H315, H319, H335). Ensure ventilation and access to eye-wash stations. Avoid inhalation and skin contact .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Key variables include:

  • Solvent choice : Absolute ethanol minimizes side reactions compared to protic solvents.
  • Reagent ratios : Excess SOCl₂ (1.2 eq.) drives esterification to completion .
  • Temperature control : Maintain 0–5°C during SOCl₂ addition to suppress exothermic side reactions.

Q. How can researchers resolve contradictions in reported NMR data for this compound?

Discrepancies in δ values (e.g., α-proton shifts) may arise from solvent effects (CDCl₃ vs. D₂O) or impurities. Cross-validate with 2D NMR (COSY, HSQC) and compare against enantiopure standards (e.g., (R)- or (S)-isomers, CAS 24461-61-8, 37760-98-8) .

Q. What strategies are effective for enantioselective synthesis of chiral this compound?

Use chiral auxiliaries or catalysts during esterification. For example, (S)-isomers (CAS 13226-98-7) are synthesized via asymmetric hydrogenation or enzymatic resolution. Confirm enantiopurity by chiral HPLC or polarimetry .

Q. How does hydrolysis of this compound impact its applications in drug development?

Hydrolysis under acidic/basic conditions yields 2-amino-2-phenylacetic acid, a precursor for peptide synthesis (e.g., anti-inflammatory agents). Stability studies in buffered solutions (pH 2–9) guide formulation design for in vivo applications .

Q. What advanced methods validate purity in complex matrices (e.g., biological samples)?

  • LC-MS/MS : Quantifies trace impurities (e.g., residual 2-phenylglycine) with a detection limit <0.1%.
  • Elemental analysis : Confirms stoichiometry (C₉H₁₂ClNO₂) and detects halogenated byproducts .

Q. How is this compound utilized in mechanistic studies of anti-inflammatory agents?

As a diflunisal aza-analog precursor, it modulates cyclooxygenase (COX) activity. In vitro assays (e.g., LPS-induced cytokine suppression in macrophages) require dissolution in DMSO (≤0.1% v/v) to maintain bioactivity .

Methodological Notes

  • Data Interpretation : Address batch-to-batch variability by sourcing from suppliers with ISO/IEC 17043 certification .
  • Contradiction Management : Cross-reference CAS registries (e.g., 879-48-1 vs. 19883-41-1) to resolve structural ambiguities .
  • Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., SOCl₂) and waste disposal .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-2-phenylacetate hydrochloride
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Ethyl 2-amino-2-phenylacetate hydrochloride

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